molecular formula C11H11NO3 B8319492 4-Isopropoxycarbonylphenyl isocyanate

4-Isopropoxycarbonylphenyl isocyanate

Cat. No.: B8319492
M. Wt: 205.21 g/mol
InChI Key: ZFZPHBIUSCXBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxycarbonylphenyl isocyanate is an aromatic isocyanate characterized by a para-substituted isopropoxycarbonyl (–OCO–iPr) group on the phenyl ring. This compound belongs to the broader class of aryl isocyanates, which are widely used in polymer chemistry (e.g., polyurethanes), agrochemicals, and pharmaceuticals due to their high reactivity with nucleophiles like amines and alcohols . The isopropoxycarbonyl substituent introduces steric and electronic effects, influencing its reactivity, stability, and application scope compared to other aryl isocyanates.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

propan-2-yl 4-isocyanatobenzoate

InChI

InChI=1S/C11H11NO3/c1-8(2)15-11(14)9-3-5-10(6-4-9)12-7-13/h3-6,8H,1-2H3

InChI Key

ZFZPHBIUSCXBSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Aryl isocyanates exhibit reactivity modulated by substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the isocyanate (–NCO) group, enhancing reactivity toward nucleophiles, while electron-donating groups (EDGs) reduce it. Below is a comparative analysis of 4-Isopropoxycarbonylphenyl isocyanate and key analogs:

Compound Substituent Electronic Effect Reactivity Key Applications References
4-Chlorophenyl isocyanate –Cl (EWG) Strong EWG High Pesticides, pharmaceuticals
4-Isopropylphenyl isocyanate –iPr (EDG) Moderate EDG Moderate Polymer crosslinking
4-Iodophenyl isocyanate –I (weak EWG) Weak EWG Moderate-high Radiolabeling, organic synthesis
This compound –OCO–iPr (EWG via resonance) Moderate EWG High (inferred) Specialty polymers, drug intermediates N/A
  • 4-Chlorophenyl isocyanate : The –Cl group strongly activates the –NCO group, making it highly reactive in forming ureas and carbamates. It is volatile (19.4 mm Hg at 25°C) and requires stringent safety protocols .
  • 4-Isopropylphenyl isocyanate : The bulky –iPr group reduces reactivity but enhances thermal stability, making it suitable for high-temperature polymer applications .
  • This compound : The –OCO–iPr group combines steric bulk with moderate electron-withdrawing effects (via the carbonyl), likely balancing reactivity and stability. Its ester functionality may enable hydrolytic cleavage for controlled drug release or biodegradable polymers.

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